4-hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride
Description
4-hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride is a chemical compound with a pyridine ring substituted with a hydroxyl group at the 4-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position The hydrochloride form indicates that it is a salt formed with hydrochloric acid
Properties
CAS No. |
2758006-44-7 |
|---|---|
Molecular Formula |
C7H8ClNO3 |
Molecular Weight |
189.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives.
Hydroxylation: Introduction of the hydroxyl group at the 4-position can be achieved through electrophilic substitution reactions.
Methylation: The methyl group is introduced at the 3-position using methylating agents such as methyl iodide.
Carboxylation: The carboxylic acid group is introduced at the 2-position through carboxylation reactions, often using carbon dioxide under high pressure.
Formation of Hydrochloride Salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 4-hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Halogenated derivatives, nucleophilic substitution products.
Scientific Research Applications
4-hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and activity. The methyl group may affect the compound’s hydrophobicity and overall molecular conformation.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-4-methylpyridine-2-carboxylic acid hydrochloride
- 2-hydroxy-6-methylpyridine-3-carboxylic acid
Uniqueness
4-hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
